

(Z)-Tyrphostin A51: A Technical Guide to its Chemical Properties and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of **(Z)-Tyrphostin A51**, a potent inhibitor of protein tyrosine kinases (PTKs). This document consolidates key data on its physical and chemical characteristics, details its mechanism of action within cellular signaling pathways, and provides illustrative experimental workflows.

Core Chemical and Physical Properties

(Z)-Tyrphostin A51, also known as (Z)-AG-183, is a synthetic organic compound recognized for its specific inhibitory effects on receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[1] Its chemical structure and properties are fundamental to its biological function and are summarized below.

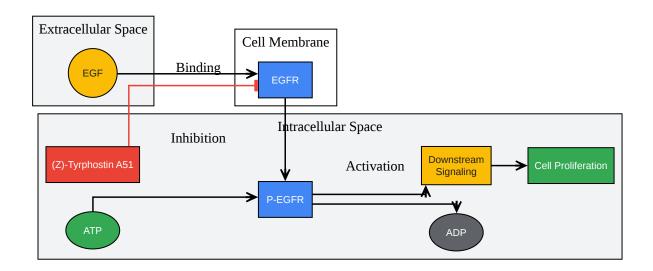


Property	Value	Source
IUPAC Name	2-amino-4-(3,4,5- trihydroxyphenyl)buta-1,3- diene-1,1,3-tricarbonitrile	[2]
Synonyms	(Z)-AG-183, Tyrphostin 51	[2][3]
CAS Number	122520-90-5	[4]
Molecular Formula	C13H8N4O3	[2][4]
Molecular Weight	268.23 g/mol	[2][4]
Appearance	White to yellow solid	[2]
Melting Point	Not experimentally determined (Predicted)	
Boiling Point	788.2 ± 60.0 °C (Predicted)	[2]
Solubility	Soluble in DMSO (20 mg/mL)	[4]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[1][3]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[1][3]

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

(Z)-Tyrphostin A51 functions as a competitive inhibitor of ATP binding to the kinase domain of the EGFR.[5] This action blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[6][7][8] The inhibition of this pathway makes **(Z)-Tyrphostin A51** a valuable tool in studying cellular processes and a potential candidate for therapeutic development.





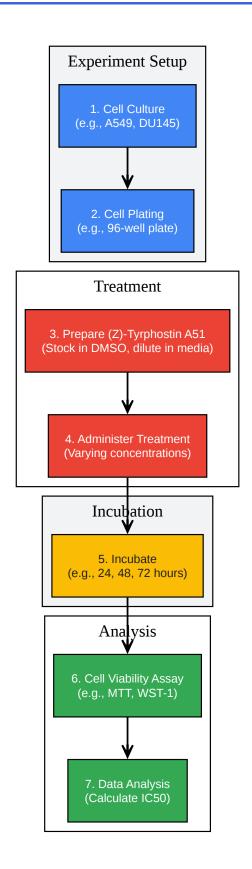
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EGFR Signaling Pathway Inhibition

Experimental Protocols: A General Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **(Z)-Tyrphostin A51** as a cell proliferation inhibitor. The protocol generally involves cell culture, treatment with the compound, and subsequent analysis of cell viability or proliferation.





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Cell Proliferation Inhibition Assay Workflow



General Protocol for Cell Proliferation Assay

A common method to assess the antiproliferative effects of **(Z)-Tyrphostin A51** involves the following steps:

- Cell Culture: Human cancer cell lines known to overexpress EGFR, such as A549 (lung carcinoma) or DU145 (prostate carcinoma), are cultured in appropriate media and conditions.
- Cell Plating: Cells are seeded into multi-well plates (e.g., 96-well) at a predetermined density and allowed to adhere overnight.
- Compound Preparation: A stock solution of (Z)-Tyrphostin A51 is prepared in dimethyl sulfoxide (DMSO).[4] Serial dilutions are then made in cell culture medium to achieve the desired final concentrations.
- Treatment: The culture medium is replaced with the medium containing various concentrations of (Z)-Tyrphostin A51. A vehicle control (medium with DMSO) is also included.
- Incubation: The treated cells are incubated for a specific period (e.g., 24, 48, or 72 hours).
- Viability/Proliferation Assessment: Cell viability or proliferation is measured using a colorimetric assay such as MTT or WST-1. These assays quantify the metabolic activity of living cells.
- Data Analysis: The absorbance values are measured, and the percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.

Conclusion

(Z)-Tyrphostin A51 is a well-characterized inhibitor of the EGFR signaling pathway with established chemical properties. Its ability to selectively block tyrosine kinase activity makes it an invaluable tool for cancer research and a lead compound for the development of targeted therapies. The information and protocols provided in this guide serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.



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